Catalyst System Compatibility: Co(0) vs. Rh(I) Catalytic C–C Bond Cleavage of 8,8-Dimethyl vs. 8-Methyl and Unsubstituted Benzocyclobutenones
In a direct head-to-head comparison of catalytic intramolecular alkyne/benzocyclobutenone coupling, the 8,8-dimethyl-substituted substrate 1r was completely unreactive (0% yield) with the [Rh(cod)Cl]₂–dppp catalyst system, whereas the Co₂(CO)₈/P[3,5-(CF₃)₂C₆H₃]₃ system delivered the corresponding benzocyclohexenone product 2r in 52% isolated yield [1]. For context, the 8-methyl-substituted substrate 1q gave 23% yield under Rh catalysis and 48% yield under Co catalysis—a more than two-fold improvement [1]. This demonstrates that the gem-dimethyl group imposes a steric barrier that renders the C1–C8 bond inaccessible to Rh-mediated oxidative addition, necessitating a mechanistically distinct Co-catalyzed pathway.
| Evidence Dimension | Isolated product yield in catalytic intramolecular alkyne/benzocyclobutenone coupling (C–C bond cleavage) |
|---|---|
| Target Compound Data | 52% (Co catalyst, 8,8-dimethyl substrate 1r); 0% (Rh catalyst, same substrate) |
| Comparator Or Baseline | 8-Methyl substrate 1q: 23% (Rh), 48% (Co). Unsubstituted benzocyclobutenone: 81–93% (Rh), comparable (Co) [1]. |
| Quantified Difference | ΔYield (Co vs. Rh for 8,8-dimethyl): +52 percentage points (0% → 52%). For 8-methyl: +25 percentage points (23% → 48%). |
| Conditions | Co catalysis: Co₂(CO)₈ (10 mol%), P[3,5-(CF₃)₂C₆H₃]₃ (20 mol%), pyridine N-oxide (10 mol%), Zn powder (10 mol%), 1,4-dioxane, 110 °C. Rh catalysis: [Rh(cod)Cl]₂ (5 mol%), dppp (10 mol%), ZnCl₂ (10 mol%), 1,4-dioxane, 130 °C [1]. |
Why This Matters
Procurement of 8,8-dimethylbenzocyclobutenone is obligatory for any synthetic program employing Co-catalyzed C–C bond activation; the Rh system that works for the parent compound fails completely, making substitution impossible without changing the catalyst platform.
- [1] Zhu, Z.; Li, X.; Chen, S.; Chen, P.-H.; Billett, B. A.; Huang, Z.; Dong, G. Cobalt-Catalyzed Intramolecular Alkyne/Benzocyclobutenone Coupling: C–C Bond Cleavage via a Tetrahedral Dicobalt Intermediate. ACS Catal. 2018, 8, 845–849. DOI: 10.1021/acscatal.7b03852. View Source
